REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5](CC)[C:6]([NH:9][C:10](=O)[CH3:11])=[CH:7][CH:8]=1.Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:22](=O)([O-])[O-:23].[K+].[K+].II>[Cu]>[CH3:22][O:23][C:16]1[CH:17]=[CH:18][C:19]([CH2:11][CH2:10][NH:9][C:6]2[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=2)=[CH:20][CH:21]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=CC1)NC(C)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then excess bromobenzene was recovered by means of steam distillation
|
Type
|
FILTRATION
|
Details
|
the remaining solid [crude 3-methoxy-6(N-acetylanilino)ethylbenzene] was filtered off
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
without purifying, with 140 ml
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
an oil layer was separated from it
|
Type
|
DISTILLATION
|
Details
|
purified by means of distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=CC1)CCNC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |